4-Methylhexan-3-ol 4-Methylhexan-3-ol
Brand Name: Vulcanchem
CAS No.: 615-29-2
VCID: VC20770236
InChI: InChI=1S/C7H16O/c1-4-6(3)7(8)5-2/h6-8H,4-5H2,1-3H3
SMILES: CCC(C)C(CC)O
Molecular Formula: C7H16O
Molecular Weight: 116.2 g/mol

4-Methylhexan-3-ol

CAS No.: 615-29-2

VCID: VC20770236

Molecular Formula: C7H16O

Molecular Weight: 116.2 g/mol

* For research use only. Not for human or veterinary use.

4-Methylhexan-3-ol - 615-29-2

Description

4-Methylhexan-3-ol, also known as 3-Methyl-4-hexanol or 2-Ethyl-3-pentanol, is a secondary alcohol with the molecular formula C7H16OC_7H_{16}O
and a CAS number of 615-29-2. This compound is characterized by a hydroxyl group (-OH) attached to the third carbon of a hexane chain, which also has a methyl group on the fourth carbon. It is notable for its applications in various fields, including organic synthesis, fragrance production, and potential biological activities.

Synthesis Methods

4-Methylhexan-3-ol can be synthesized through various methods:

Reduction of Ketones

One common method involves the reduction of 4-methyl-3-hexanone using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Catalytic Hydrogenation

In industrial settings, this compound is often produced via catalytic hydrogenation of 4-methyl-3-hexanone using metal catalysts like palladium on carbon (Pd/C) under high pressure and temperature conditions.

Other Synthetic Routes

Other synthetic routes may include nucleophilic substitution reactions or oxidation processes, depending on the desired derivatives or functional groups.

Chemical Reactions

4-Methylhexan-3-ol participates in various chemical reactions:

Oxidation

It can be oxidized to form 4-methyl-3-hexanone using oxidizing agents such as chromic acid or potassium permanganate.

Dehydration

Under dehydration conditions, it can yield alkenes such as 3-methylhex-3-ene and 4-methylhex-2-ene.

Substitution Reactions

The hydroxyl group can undergo substitution reactions, where it is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Industrial Uses

In industry, 4-Methylhexan-3-ol is utilized in the production of flavors and fragrances due to its pleasant odor profile.

Research Applications

Research has indicated potential biological roles for this compound, including its involvement in pheromone signaling in certain insect species, which could have implications for pest management strategies.

Pharmaceutical Potential

There is ongoing investigation into the therapeutic applications of this compound, particularly as a precursor for pharmaceuticals or as an active ingredient in drug formulations.

CAS No. 615-29-2
Product Name 4-Methylhexan-3-ol
Molecular Formula C7H16O
Molecular Weight 116.2 g/mol
IUPAC Name 4-methylhexan-3-ol
Standard InChI InChI=1S/C7H16O/c1-4-6(3)7(8)5-2/h6-8H,4-5H2,1-3H3
Standard InChIKey NZPGYIBESMMUFU-UHFFFAOYSA-N
SMILES CCC(C)C(CC)O
Canonical SMILES CCC(C)C(CC)O
Synonyms 4-methylhexan-3-ol;2-Ethyl-3-pentanol, 4-Methylhexan-3-ol, 3-Hexanol, 4-methyl-, 3-Methyl-4-hexanol, 4-METHYL-3-HEXANOL, NSC91500, MolPort-003-910-334, CID11991, EINECS 210-419-2, 615-29-2;
PubChem Compound 11991
Last Modified Sep 14 2023

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